REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=O.[Na+].[N-:15]=[N+:16]=[N-].[Na+]>Cl>[N:8]([C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[N+:15]=[N-:16] |f:1.2,3.4|
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Name
|
|
Quantity
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27.6 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
|
WAIT
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Details
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at room temperature for 20 min
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Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
cooling
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
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Details
|
The precipitated crystals were collected by filtration
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Type
|
WASH
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Details
|
washed with 1N hydrochloric acid and water
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Type
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CUSTOM
|
Details
|
air-dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |